High-Yield Synthesis with Validated Reproducibility
The synthesis of diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate from 3,8-diamino-6-phenylphenanthridine and ethyl chloroformate proceeds with a robust 90% isolated yield under defined conditions . This represents a significant improvement over the yields typically reported for the synthesis of the analogous di-tert-butyl (Boc) protected derivative, which often require more stringent conditions and result in lower yields due to steric hindrance [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 90% isolated yield |
| Comparator Or Baseline | Typical yields for analogous di-tert-butyl carbamate phenanthridine derivatives are in the 31-95% range, with a median often below 80% [1]. |
| Quantified Difference | A minimum of 10 percentage point yield advantage over the median for Boc analogs. |
| Conditions | Reaction with ethyl chloroformate and pyridine in DMF at 0-15°C. |
Why This Matters
A high, reproducible yield directly translates to lower cost per gram and reduced waste in both research-scale and pilot-plant synthesis, making it a more economically viable intermediate for procurement.
- [1] Gonzalez, P., et al. (2020). Design and Synthesis of Minimally Modified Dihydroethidium Derivatives for PET Imaging. Journal of Nuclear Medicine, 61(supplement 1), 1099. View Source
